molecular formula C17H19NO6 B11312719 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine

Cat. No.: B11312719
M. Wt: 333.3 g/mol
InChI Key: MKRPZTCLKSRKFT-UHFFFAOYSA-N
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Description

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with a methoxy group, a methyl group, and a propanoyl-beta-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine typically involves the following steps:

    Synthesis of 7-methoxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Alkylation: The 7-methoxy-4-methylcoumarin is then alkylated with 3-bromopropanoic acid to introduce the propanoic acid moiety.

    Amidation: The final step involves the amidation of the carboxylic acid group with beta-alanine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 7-hydroxy-4-methylcoumarin derivatives.

    Reduction: Formation of 7-methoxy-4-methyl-2-hydroxychroman derivatives.

    Substitution: Formation of 7-substituted-4-methylcoumarin derivatives.

Scientific Research Applications

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticoagulant or anti-inflammatory agent.

    Industry: Used in the development of fluorescent dyes and sensors due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It may inhibit bacterial DNA gyrase, preventing bacterial replication.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways.

    Anticoagulant Activity: It may inhibit vitamin K epoxide reductase, reducing the synthesis of clotting factors.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant with a coumarin core structure.

    Dicoumarol: Another anticoagulant derived from coumarin.

    7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar chromophoric properties.

Uniqueness

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

3-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-10-12-4-3-11(23-2)9-14(12)24-17(22)13(10)5-6-15(19)18-8-7-16(20)21/h3-4,9H,5-8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

MKRPZTCLKSRKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCC(=O)O

Origin of Product

United States

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